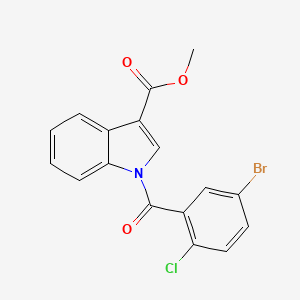![molecular formula C18H19ClN2O5S B3522907 methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3522907.png)
methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate is an organic compound with a complex structure that includes a benzyl group, a methylsulfonyl group, and a glycyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of N-(4-chlorobenzyl)-N-(methylsulfonyl)glycine: This intermediate can be synthesized by reacting 4-chlorobenzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Coupling with Methyl 2-aminobenzoate: The intermediate N-(4-chlorobenzyl)-N-(methylsulfonyl)glycine is then coupled with methyl 2-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate can be compared with similar compounds such as:
Methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate: Similar structure but with a different position of the substituent groups.
N-(4-chlorobenzyl)-N-(methylsulfonyl)glycine: Lacks the methyl 2-aminobenzoate moiety, resulting in different chemical properties and applications.
Methyl 2-{[N-(4-methylbenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate: Similar structure with a methyl group instead of a chlorine atom, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-26-18(23)15-5-3-4-6-16(15)20-17(22)12-21(27(2,24)25)11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDIKYQXJORMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-METHOXY-N-[(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE](/img/structure/B3522835.png)
![2-(2-methoxyphenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B3522837.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3522842.png)

![ethyl 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B3522854.png)

![N~2~-ethyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3522863.png)
![N-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3522867.png)
![methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3522874.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B3522876.png)
![methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B3522889.png)

![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE](/img/structure/B3522904.png)
